molecular formula C4H7N3O B13249189 4-Imino-5-methylimidazolidin-2-one

4-Imino-5-methylimidazolidin-2-one

Cat. No.: B13249189
M. Wt: 113.12 g/mol
InChI Key: HGHGYCVXQBIEEI-UHFFFAOYSA-N
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Description

4-Imino-5-methylimidazolidin-2-one (IUPAC name: this compound) is a specialized imidazolidinone derivative with the molecular formula C4H7N3O and a molecular weight of 113.120 g/mol. This compound, cataloged under CAS Registry Number 1540948-57-9, is characterized as a hydrogen bond donor (HBD: 3) and acceptor, making it a valuable scaffold in medicinal chemistry exploration. It serves as a key synthetic intermediate for constructing more complex nitrogen-containing heterocycles, a class of structures prevalent in pharmaceutical development. Scientific literature has established that closely related 5-iminoimidazolidin-2-one derivatives show significant promise in antimicrobial research. These analogs have demonstrated substantial in vitro antibacterial and antifungal activities, particularly against pathogens such as Bacillus subtilis , Klebsiella pneumonia , and Candida albicans . The core imidazolidinone structure is a privileged motif in bioactive compounds, and its functionalization at the N1 and N3 positions with various aromatic substituents has been a successful strategy for optimizing antimicrobial potency . The mechanism of action for this class of compounds is under investigation but is believed to involve interactions with microbial cellular targets, potentially leading to growth inhibition. Researchers utilize this compound as a versatile building block for synthesizing novel chemical entities, including fused heterocyclic systems like imidazo[4,5-b]quinoxalines, which are of interest for developing new anti-infective agents to address the growing challenge of drug-resistant microbes . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C4H7N3O

Molecular Weight

113.12 g/mol

IUPAC Name

4-amino-5-methyl-1,5-dihydroimidazol-2-one

InChI

InChI=1S/C4H7N3O/c1-2-3(5)7-4(8)6-2/h2H,1H3,(H3,5,6,7,8)

InChI Key

HGHGYCVXQBIEEI-UHFFFAOYSA-N

Canonical SMILES

CC1C(=NC(=O)N1)N

Origin of Product

United States

Preparation Methods

Cyclization of Amino Amides with Aldehydes Catalyzed by Lewis Acids

A robust and scalable method involves the condensation of amino amides with aldehydes under Lewis acid catalysis, such as ytterbium trifluoromethanesulfonate (Yb(OTf)3). This method is exemplified by the synthesis of related imidazolidinones and can be adapted for this compound.

  • Procedure:

    • Amino amide (1 equivalent) is reacted with 2 equivalents of an aldehyde (e.g., pivaldehyde) in the presence of 1 mol% Yb(OTf)3.
    • The reaction is carried out in chloroform under reflux for approximately 8 hours.
    • After cooling, solvent removal is followed by purification via column chromatography.
  • Outcomes:

    • Formation of diastereomeric imidazolidinones occurs, which can be separated chromatographically.
    • Yields are moderate (around 22-26%) with high enantiomeric excess (>98% e.e.).
    • The process allows recycling of undesired diastereomers to improve overall yield.
  • Advantages:

    • Simple, scalable, and mild conditions.
    • High stereoselectivity and enantiopurity.
  • Notes:

    • Diastereomeric ratio and yield depend on the aldehyde and amino amide substituents.
    • This method is well-documented in the preparation of MacMillan imidazolidinones, structurally related to the target compound.

Pseudo-Multicomponent One-Pot Synthesis via Schiff Base Formation, Reduction, and Cyclization with Carbonyldiimidazole

A more recent and efficient method involves a pseudo-multicomponent reaction starting from trans-(R,R)-diaminocyclohexane, which can be adapted for the synthesis of this compound analogs.

  • Stepwise Process:

    • Schiff Base Formation: Diamine reacts with aldehyde to form an imine (Schiff base) in situ.
    • Reduction: Sodium borohydride reduces the Schiff base to the corresponding diamine.
    • Cyclization: Carbonyldiimidazole (CDI) is added to induce cyclization, forming the imidazolidinone ring.
  • Reaction Conditions:

    • Solvents: Methanol and tetrahydrofuran (THF) under reflux (40-80 °C).
    • Monitoring: Thin layer chromatography (TLC) to track reaction progress.
  • Yields and Efficiency:

    • Yields range from 55% to 81%, depending on substituents.
    • The method is more sustainable and efficient compared to traditional multistep syntheses.
    • Temperature is a critical factor; optimal range is 40–70 °C.
  • Advantages:

    • Streamlined one-pot procedure reduces steps and waste.
    • CDI offers benign byproducts (CO2 and imidazole).
    • Suitable for scale-up and green chemistry applications.
  • Limitations:

    • Slow reaction rates with aromatic amines can be a bottleneck.
    • Requires careful optimization of stoichiometry and temperature.

Titanium-Mediated Reductive Cyclization of Imines

Another approach involves the use of low-valent titanium reagents generated in situ by reducing titanium tetrachloride with magnesium powder in tetrahydrofuran (THF).

  • Method Highlights:

    • Imines react with the low-valent titanium species in the presence of 1,2-dibromoethane activator.
    • Reaction proceeds at room temperature (~25 °C) over approximately 10 hours.
    • Yields of imidazolidine derivatives are moderate to good (54–74%).
  • Mechanism:

    • The metal species facilitates reductive cyclization of imines to form the imidazolidine ring.
  • Advantages:

    • Mild reaction conditions.
    • Useful for preparing highly substituted imidazolidines.
  • Challenges:

    • Requires handling of air-sensitive titanium reagents.
    • Use of magnesium and 1,2-dibromoethane may limit scalability.

Oxidative Rearrangement from Amino-Oxazoles

A less common but notable method involves the rearrangement of amino-oxazole derivatives to imidazolidinones via oxidative processes.

  • Example:

    • 2-Amino-4-methyloxazole treated with hydrogen peroxide (35% H2O2) in aqueous ethanol at room temperature for 12 hours.
    • The reaction yields hydroperoxy-substituted imidazolidinones, which are stable and can be isolated.
  • Yield:

    • Approximately 26% overall yield.
  • Significance:

    • This method illustrates alternative routes involving ring rearrangement and oxidation.
    • May have biological implications due to the formation of hydroperoxy groups.

Comparative Data Table of Preparation Methods

Method Key Reagents & Conditions Yield (%) Advantages Limitations
Lewis Acid-Catalyzed Cyclization Amino amide + aldehyde, Yb(OTf)3 (1 mol%), reflux in CHCl3 22–26 Scalable, stereoselective Moderate yield, diastereomer separation needed
Pseudo-Multicomponent One-Pot (CDI) Diamine + aldehyde, NaBH4 reduction, CDI cyclization, reflux MeOH/THF 55–81 Efficient, green, one-pot Slow with aromatic amines
Titanium-Mediated Reductive Cyclization Imine + TiCl4/Mg in THF, 1,2-dibromoethane, 25 °C 54–74 Mild conditions, good yields Air-sensitive reagents
Oxidative Rearrangement from Amino-Oxazoles 2-Amino-4-methyloxazole + H2O2 in aqueous EtOH, room temp. ~26 Alternative route, biologically relevant Low yield, specific substrates

Research Findings and Optimization Insights

  • Lewis Acid Catalysis: Ytterbium triflate is effective at low catalyst loading (1 mol%), promoting cyclization with high enantiopurity. Reflux times of 8 hours are standard, with longer reflux allowing isomerization to desired diastereomers.

  • Pseudo-Multicomponent Protocol: Statistical factorial design identified temperature as the most significant factor influencing yield, with 40–70 °C optimal. Stoichiometric variation had less impact. This method outperforms traditional multistep synthesis in yield and sustainability.

  • Titanium-Magnesium System: The activation of magnesium by 1,2-dibromoethane is crucial for generating reactive titanium species. The reaction mechanism likely involves metallation of solvent and subsequent imine reduction and cyclization.

  • Oxidative Rearrangement: The formation of hydroperoxy derivatives from amino-oxazoles suggests potential for biological activity and alternative synthetic pathways, though yields remain modest.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5-methyl-2,5-dihydro-1H-imidazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2,5-dione derivatives, while substitution reactions can produce a wide range of functionalized imidazoles .

Mechanism of Action

The mechanism by which 4-amino-5-methyl-2,5-dihydro-1H-imidazol-2-one exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the imidazole ring can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The imidazolidin-2-one scaffold is versatile, with modifications at positions 1, 3, 4, and 5 significantly altering physicochemical and biological properties. Below is a detailed comparison of 4-Imino-5-methylimidazolidin-2-one with structurally related derivatives:

Table 1: Structural and Physical Properties
Compound Name Substituents/Modifications Melting Point (°C) Yield (%) Key Analytical Methods Reference ID
This compound 4-imino, 5-methyl Not reported Not reported NMR, IR, MS
5-(5-Fluoro-1H-indol-3-ylmethylene)-2-imino-1,3-dimethyl-imidazolidin-4-one 2-imino, 1,3-dimethyl, 5-(fluoroindole) Not reported Not reported NMR, IR
4-(6-Hydroxybenzo[d][1,3]dioxol-5-yl)-3-methyl-1-(m-tolyl)imidazolidin-2-one 4-(hydroxybenzodioxolyl), 3-methyl, 1-(m-tolyl) 180 50 NMR, IR, Elemental Analysis
4-(5-Chloro-2,4-dihydroxyphenyl)-1-phenylimidazolidin-2-one 4-(chlorodihydroxyphenyl), 1-phenyl 213–214 49 NMR, IR, Elemental Analysis
5-Hydroxy-2-imino-1-methylimidazolidin-4-one 5-hydroxy, 2-imino, 1-methyl Not reported Not reported NMR, MS (metabolite study)

Key Observations :

  • Substituent Effects on Melting Points : Aromatic substituents (e.g., hydroxybenzodioxolyl in 2l ) increase melting points compared to aliphatic groups, likely due to enhanced intermolecular interactions.
  • Synthetic Yields : Electron-withdrawing groups (e.g., chloro in 3a ) correlate with lower yields (49%) compared to electron-donating substituents (e.g., methoxy in 3d, 36% yield ), suggesting steric or electronic challenges during synthesis.
  • Imino vs.

Key Findings :

  • Halogenation : Bromo and fluoro substituents (e.g., in ) improve receptor-binding affinity, likely due to increased lipophilicity and van der Waals interactions .
  • Hydroxy and Methoxy Groups : Derivatives with hydroxyl groups (e.g., 5-hydroxy in ) exhibit metabolic stability, whereas methoxy groups (e.g., 3d in ) may enhance membrane permeability .

Insights :

  • Microwave-Assisted Synthesis : highlights microwave irradiation for accelerating cyclization, reducing reaction times compared to traditional methods .
  • Methylation : Alkylation with methyl iodide () is a common step for introducing methyl groups, though yields vary with substituent electronics .

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